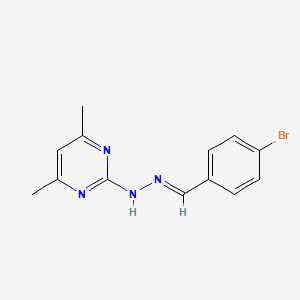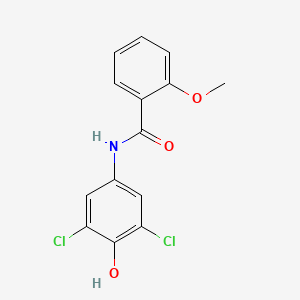
4-bromobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone, also known as BBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BBP is a pyrimidine derivative that is commonly used as a ligand for metal ions in coordination chemistry. Its unique chemical structure makes it a promising candidate for a wide range of research applications, including drug discovery, catalysis, and materials science.
作用機序
The mechanism of action of 4-bromobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone is not fully understood, but it is believed to involve the formation of coordination complexes with metal ions. These complexes can then interact with target molecules, such as enzymes or receptors, to produce a desired effect.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in laboratory experiments. For example, this compound has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent. This compound has also been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One advantage of using 4-bromobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone in laboratory experiments is its versatility. Its ability to form coordination complexes with a wide range of metal ions makes it useful for a variety of applications. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in aqueous environments.
将来の方向性
There are many potential future directions for research involving 4-bromobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone. One area of interest is the development of new therapeutic agents based on this compound and its coordination complexes. Another potential direction is the use of this compound as a catalyst in new organic synthesis reactions. Additionally, this compound's ability to form supramolecular structures could make it useful in the development of new materials with unique properties.
合成法
4-bromobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone can be synthesized using a variety of methods, including the condensation of 4-bromobenzaldehyde with 4,6-dimethyl-2-pyrimidinylhydrazine in the presence of a suitable catalyst. The resulting product can be purified using standard techniques such as recrystallization or column chromatography.
科学的研究の応用
4-bromobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone has been studied for its potential applications in a variety of scientific fields. In the area of drug discovery, this compound has been used as a ligand for metal ions in the development of new therapeutic agents. This compound has also been studied for its potential use as a catalyst in organic synthesis reactions, as well as for its ability to form supramolecular structures in materials science.
特性
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-4,6-dimethylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4/c1-9-7-10(2)17-13(16-9)18-15-8-11-3-5-12(14)6-4-11/h3-8H,1-2H3,(H,16,17,18)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUYQEWUXLQJOH-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN=CC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N/N=C/C2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-({[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)propanamide](/img/structure/B5837884.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5837886.png)


![6-(2-methoxyphenyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5837903.png)
![3-(2-chloro-6-fluorobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5837920.png)
![2-(2-ethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5837924.png)


![2-[methyl(phenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5837929.png)
![ethyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate](/img/structure/B5837939.png)

![4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5837946.png)